molecular formula C7H6OS B1586673 5,6-Dihydrocyclopenta[b]thiophen-4-one CAS No. 5650-51-1

5,6-Dihydrocyclopenta[b]thiophen-4-one

Cat. No. B1586673
CAS RN: 5650-51-1
M. Wt: 138.19 g/mol
InChI Key: KOBLGOHFGYWCRC-UHFFFAOYSA-N
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Description

5,6-Dihydrocyclopenta[b]thiophen-4-one is a useful research chemical . It has a molecular formula of C7H6OS and a molecular weight of 138.19 g/mol .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of sulfuric acid in 1,4-dioxane, which is heated for 3 hours . Another method involves the use of 2,2,6,6-tetramethyl-piperidine, bis (1,5-cyclooctadiene)rhodium (I) tetrafluoroborate, and Tri (p-tolyl)phosphine in toluene at 90℃ for 3.5 hours .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7OS/c8-6-1-2-7-5(6)3-4-9-7/h3-4,9H,1-2H2 .

Scientific Research Applications

Novel Synthesis Applications

5,6-Dihydrocyclopenta[b]thiophen-4-one has been utilized in novel synthesis processes. For instance, it was involved in the synthesis of thianinhydrin, a compound obtained from 3-methylthiophene, which exhibited properties useful in fluorescence studies (Hauze et al., 1997). This showcases its potential in synthesizing new compounds with unique properties.

Liquid Crystal Research

This compound has significant applications in the field of liquid crystals. A study designed and synthesized novel liquid crystal core units using 5,6-dihydro-4H-cyclopenta[b]thiophene, resulting in mesogens with high birefringence and large dielectric anisotropy. This research highlights its potential in enhancing the physical properties of liquid crystals, beneficial for advanced display technologies (Wan Danyang et al., 2020).

Crystal Structure Analysis

The compound's derivatives have been studied for their crystal structures, contributing to a deeper understanding of molecular configurations and interactions. For example, the crystal structure analysis of related compounds has provided insights into their stability and molecular interactions, which are crucial in material science and pharmaceuticals (Nagaraju et al., 2018).

Synthesis of Heterocyclic Compounds

This compound is instrumental in synthesizing various heterocyclic compounds. These compounds have been tested for their anticonvulsant, behavioral, and CNS antidepressant activities, showing the compound's relevance in medicinal chemistry and drug discovery (El-Sharkawy, 2012).

Antitumor Properties

Studies have explored the use of cyclopenta[b]thiophene derivatives in synthesizing compounds with potential anticancer activities. These synthesized compounds have shown cytotoxic effects, particularly against leukemia cell lines, indicating the compound's potential in developing new anticancer agents (Dallemagne et al., 2002).

Safety and Hazards

The safety information for 5,6-Dihydrocyclopenta[b]thiophen-4-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5,6-dihydrocyclopenta[b]thiophen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6OS/c8-6-1-2-7-5(6)3-4-9-7/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBLGOHFGYWCRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365716
Record name 5,6-dihydrocyclopenta[b]thiophen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5650-51-1
Record name 5,6-dihydrocyclopenta[b]thiophen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H-cyclopenta[b]thiophen-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-thiophene-2-yl-propionic acid (Intermediate AC) (1.75 g, 0.01122 mol) in dichloromethane (50 mL) was added SOCl2 (1.67 mL, 0.02244 mol) and stirred at room temperature for 6 h. This solution was added dropwise to a suspension of AlCl3 (2.98 g, 0.02244 mol) in dichloromethane (50 mL) over 45 minutes. The resulting mixture was stirred at room temperature for 12 h. The system was quenched by dropwise addition of water (10 mL) and extracted with dichloromethane. The organics were dried with MgSO4 and the solvent was removed in vacuo. The title compound was purified by silica gel column chromatography using 4:1 Hexanes:ethyl acetate as the eluent. MS m/z 139.1 (M+H)+;
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
1.67 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2.98 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Over a period of 10 minutes a solution of triflic anhydride (84.7 g, 0.30 mol) in DCE (300 mL) was added to a cold solution of N,N-dimethylacrylamide (29.8 g, 0.30 mol) in DCE (2700 mL). The mixture was stirred for 15 minutes at 0° C. A solution of thiophene (25.3 g, 0.30 mol) was added and the mixture was refluxed for seven hours. A solution of potassium carbonate (150 g in 200 mL of water) was added. The mixture was extracted two times with DCM dried over sodium sulphate and evaporated under reduced pressure. The compound was purified by silica gel chromatography with ethyl acetate/hexane.
Quantity
84.7 g
Type
reactant
Reaction Step One
Quantity
29.8 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
2700 mL
Type
solvent
Reaction Step One
Quantity
25.3 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of N,N-dimethylacrylamide (6.6 g, 71 mmol) in dichloroethane (400 ml) was gradually added dropwise a solution of trifluoromethanesulfonic acid anhydride (20 g, 71 mmol) in dichloroethane (50 mL) under ice-cooling. A solution of thiophene (6.0 g, 71 mmol) in dichloroethane (50 mL) was added to the mixture, and the mixture was heated under reflux for 15 hrs. The reaction mixture was concentrated under reduced pressure, saturated sodium hydrogencarbonate solution was added, and the mixture was extracted with ethyl acetate. The extract was washed with water and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=9:5 to 4:1) to give the title compound (3.8 g, yield 39%) as a white powder.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
39%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydrocyclopenta[b]thiophen-4-one
Reactant of Route 2
5,6-Dihydrocyclopenta[b]thiophen-4-one
Reactant of Route 3
5,6-Dihydrocyclopenta[b]thiophen-4-one
Reactant of Route 4
5,6-Dihydrocyclopenta[b]thiophen-4-one
Reactant of Route 5
5,6-Dihydrocyclopenta[b]thiophen-4-one
Reactant of Route 6
5,6-Dihydrocyclopenta[b]thiophen-4-one

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